molecular formula C17H33NS B15403089 6-Pentylundecan-6-yl thiocyanate CAS No. 919474-62-7

6-Pentylundecan-6-yl thiocyanate

Cat. No.: B15403089
CAS No.: 919474-62-7
M. Wt: 283.5 g/mol
InChI Key: LDXJTIBQBOUTMK-UHFFFAOYSA-N
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Description

6-Pentylundecan-6-yl thiocyanate is a high-purity, synthetic organic compound primarily utilized as a versatile intermediate in advanced chemical and materials science research. This molecule features a branched hydrocarbon chain (6-pentylundecyl) linked to a reactive thiocyanate functional group (-SCN). The bulky, lipophilic hydrocarbon moiety can enhance solubility in organic matrices, while the thiocyanate group is a key precursor for the synthesis of more complex sulfur- and nitrogen-containing compounds, such as thioureas or heterocycles. In research applications, thiocyanate-functionalized molecules are of significant interest in the development of novel ionic liquids for solvent extraction processes. For instance, thiocyanate-based ionic liquids have been effectively employed for the selective separation and purification of metal ions, including rare-earth elements like yttrium and europium, from complex mixtures . Researchers value this compound for its potential in creating specialized extractants or as a building block in polymer and materials chemistry. As with all thiocyanate compounds, appropriate safety precautions must be observed. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

919474-62-7

Molecular Formula

C17H33NS

Molecular Weight

283.5 g/mol

IUPAC Name

6-pentylundecan-6-yl thiocyanate

InChI

InChI=1S/C17H33NS/c1-4-7-10-13-17(19-16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

LDXJTIBQBOUTMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Compounds

Sodium Thiocyanate (NaSCN)

  • Structure : Ionic compound with a linear SCN⁻ anion.
  • Applications : Used in absorption refrigeration systems (e.g., ammonia/sodium thiocyanate mixtures for heat exchange) due to its thermodynamic stability and solubility in polar solvents .
  • Reactivity : Highly water-soluble and reactive in aqueous environments, forming coordination complexes (e.g., with Fe³⁺ for colorimetric assays) .
  • Key Difference: Unlike 6-pentylundecan-6-yl thiocyanate, NaSCN’s ionic nature limits its utility in non-polar systems.

Acyl Isothiocyanates (e.g., Compounds 6a–p)

  • Structure : Contain an acyl group (R-CO-NCS) attached to the thiocyanate moiety.
  • Synthesis : Prepared via reactions of acyl isothiocyanates with fluorinated aromatic amines in THF .
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis due to high electrophilicity.
  • Key Difference : Acyl derivatives exhibit higher reactivity in nucleophilic substitutions compared to alkyl thiocyanates like this compound, which may prioritize stability over reactivity .

Thiadiazole Thiocyanates (e.g., Compounds 7f, 7h)

  • Structure: Heterocyclic thiadiazole cores with thiocyanate or phenylimino-thiazolidinone substituents.
  • Properties : High melting points (250–308°C), aromatic conjugation, and strong IR absorption bands for C=O and C=N groups .
  • Applications: Potential use in medicinal chemistry (e.g., antimicrobial agents) due to structural complexity and bioactivity.
  • Key Difference : The aromatic and heterocyclic nature of these compounds contrasts with the aliphatic, branched structure of this compound, which lacks π-conjugation and related optical properties .

Fluorescent Bis-Pyridone Thiocyanates

  • Structure : Bis-pyridone cores with active thiocyanate groups.
  • Applications: Serve as fluorescent probes for pathogenic cell diagnostics, leveraging thiocyanate’s ability to bind biological targets .
  • Synthesis : Synthesized via one-pot reactions, emphasizing efficiency for optical applications.
  • Key Difference : this compound’s lipophilicity and lack of conjugated systems would preclude fluorescence, limiting its utility in optical applications .

Comparative Data Table

Compound Molecular Class Key Functional Groups Melting Point (°C) Solubility Primary Applications Reactivity Profile
This compound Alkyl thiocyanate -SCN, branched alkyl Not reported Lipophilic Organic synthesis (inferred) Moderate, stable in non-polar solvents
Sodium thiocyanate Ionic thiocyanate SCN⁻ 287 (decomposes) Water-soluble Refrigeration, assays High in polar solvents
Acyl isothiocyanate 6a–p Acyl thiocyanate -CO-NCS Not reported THF, DMSO Pharmaceutical intermediates High (electrophilic)
Thiadiazole thiocyanate 7f Heterocyclic -SCN, C=O, C=N 250–252 Ethanol, DMF Bioactive agents Moderate (aromatic conjugation)
Bis-pyridone thiocyanate Fluorescent probe -SCN, pyridone Not reported Polar aprotic Pathogen diagnostics Photoactive, target-binding

Research Findings and Functional Insights

  • Reactivity: Alkyl thiocyanates like this compound are less reactive than acyl or aromatic analogs but offer stability in lipid-rich environments, making them suitable for prolonged reactions in non-polar media .
  • Thermodynamic Behavior : Sodium thiocyanate’s role in refrigeration highlights the importance of ionic thiocyanates in energy systems, whereas the target compound’s applications may focus on material compatibility with organic matrices .

Preparation Methods

Nucleophilic Substitution via Mercaptan and Cyanogen Chloride

The reaction of tertiary mercaptans with cyanogen chloride (ClCN) in the presence of a base is a classical method for synthesizing thiocyanates. For 6-pentylundecan-6-yl thiocyanate, this approach involves:

  • Mercaptan Preparation : 6-Pentylundecan-6-thiol is synthesized via thiolation of the corresponding alcohol or alkene.
  • Alkaline Activation : The mercaptan is treated with a base (e.g., NaOH) to form a thiolate ion, enhancing nucleophilicity.
  • Cyanogen Chloride Addition : The thiolate reacts with ClCN at controlled temperatures (10–30°C) to yield the thiocyanate.

Example :
In a patented procedure, tert-dodecyl mercaptan (60.6 g) was dissolved in benzene with NaOH, followed by ClCN vapor addition at 13–28°C. After workup, the crude product was purified to yield tert-dodecyl thiocyanate. Adapting this method for this compound would require analogous conditions, though yields may vary due to steric hindrance.

Key Parameters :

  • Solvent : Benzene or ethanol facilitates homogeneous mixing.
  • Temperature : Low temperatures (10–20°C) minimize side reactions like disulfide formation.
  • Base Stoichiometry : Excess NaOH ensures complete thiolate formation.

Dithiocarbamate Salt Decomposition

Thiocyanates can be synthesized via the decomposition of dithiocarbamate salts, which are intermediates formed from amines, carbon disulfide (CS₂), and a base. For branched thiocyanates like this compound:

  • Dithiocarbamate Formation : The tertiary amine reacts with CS₂ and NaOH to form a sodium dithiocarbamate salt.
  • Oxidative Desulfurization : The salt is treated with oxidizing agents (e.g., H₂O₂ or Na₂S₂O₈) to eliminate sulfur and generate the thiocyanate.

Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Limitations :

  • Requires handling toxic CS₂.
  • Lower yields (30–50%) for sterically hindered substrates.

Modern Synthesis Strategies

Visible-Light-Driven Thiocyanation

A photochemical method enables the synthesis of alkenyl thiocyanates from alkenyl bromides using potassium thiocyanate (KSCN) and visible light (390 nm). While initially developed for linear alkenes, this protocol can be adapted for branched substrates like this compound by modifying the starting material.

Procedure :

  • Substrate Preparation : 6-Pentylundec-6-enyl bromide is synthesized via bromination of the corresponding alkene.
  • Photoreaction : The bromide reacts with KSCN (5 equiv) in DMSO under 390 nm light for 3 hours, yielding the thiocyanate via a radical mechanism.

Optimization Data :

Condition Yield Selectivity (trans:cis)
Standard (390 nm) 80% 10:1
Dark (72 h) 0%
KSCN (3 equiv) 80% 10:1
NH₄SCN instead 66% 10:1

This method offers excellent stereoselectivity and scalability via flow chemistry.

Mechanochemical C–H Thiocyanation

Ball-milling techniques provide a solvent-free route for thiocyanation using ammonium persulfate [(NH₄)₂S₂O₈] and ammonium thiocyanate (NH₄SCN). For this compound:

  • Grinding : The hydrocarbon substrate, (NH₄)₂S₂O₈, NH₄SCN, and silica gel are milled at 25 Hz for 2 hours.
  • Workup : The product is extracted with ethyl acetate and purified via chromatography.

Advantages :

  • No solvent waste.
  • Short reaction times (2–4 hours).

Yield : 50–70%, depending on substrate reactivity.

Mechanistic Insights

Nucleophilic Substitution Mechanism

In traditional methods, the thiolate ion (RS⁻) attacks the electrophilic carbon in ClCN, displacing chloride and forming the thiocyanate (RSCN). Steric hindrance at the tertiary carbon slows the reaction, necessitating prolonged stirring.

Radical Pathway in Photochemical Synthesis

Visible light excites KSCN, generating thiocyanate radicals (SCN- ). These radicals abstract a bromine atom from the alkenyl bromide, forming a carbon-centered radical that recombines with SCN- to yield the thiocyanate.

Optimization Strategies

Solvent Effects

  • Polar Solvents : DMSO enhances radical stability in photochemical reactions.
  • Nonpolar Solvents : Benzene reduces side reactions in ClCN-based syntheses.

Temperature Control

  • Low Temperatures (10–20°C) : Minimize disulfide byproducts in mercaptan reactions.
  • Room Temperature : Sufficient for mechanochemical methods.

Catalysis

  • Phase-Transfer Catalysts : Improve interfacial reactions in biphasic systems.
  • Lewis Acids : ZnCl₂ accelerates dithiocarbamate decomposition.

Q & A

Q. What analytical techniques are recommended for quantifying 6-Pentylundecan-6-yl thiocyanate in complex mixtures?

To optimize detection, ion-selective membranes and bulk optodes can be employed. A factorial design approach (e.g., varying pH, ionic strength, and membrane composition) ensures systematic parameter optimization. For example, a central composite design can identify significant variables affecting selectivity and sensitivity .

Q. How can FT-IR spectroscopy confirm the bonding mode of the thiocyanate group in this compound?

Compare C-N (~2050–2150 cm⁻¹) and C-S (~750–860 cm⁻¹) stretching frequencies to reference compounds. Quantitative analysis using difference metrics (e.g., Euclidean distance between spectral features) improves accuracy. This approach helps distinguish M-NCS (thiocyanato) vs. M-SCN (isothiocyanato) bonding modes .

Q. What purification methods ensure high-purity isolation of this compound after synthesis?

Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates thiocyanate derivatives. Confirm purity via HPLC coupled with UV-Vis detection (λ = 230–260 nm for thiocyanate absorption bands). Solvent selection should prioritize low polarity to avoid decomposition .

Advanced Research Questions

Q. How can researchers address kinetic instability in this compound under high thiocyanate concentrations?

Stopped-flow techniques combined with global data analysis resolve time-dependent absorbance changes. For example, monitor equilibrium shifts using initial absorbance spectra to calculate molar extinction coefficients (ε) and stability constants (log β). This method accounts for transient intermediates and competing equilibria .

Q. What strategies resolve contradictions in reported biological activities of thiocyanate derivatives, such as thyroid hormone disruption vs. renal protection?

Conduct dose-response studies to identify concentration-dependent effects (e.g., L-shaped relationships observed in thiocyanate’s renal impact). Compare in vitro (thyrocyte cultures) and in vivo models to reconcile discrepancies. Systematic reviews should contextualize exposure levels and species-specific metabolic pathways .

Q. How can computational modeling predict the reactivity of this compound in environmental or biological systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with molecular dynamics simulations to assess solvation effects and ligand-protein interactions. Validate predictions using experimental LC-MS/MS fragmentation patterns .

Q. What experimental designs mitigate interference from coexisting ions (e.g., perchlorate) in environmental samples containing this compound?

Use multivariate calibration models (e.g., partial least squares regression) to deconvolute overlapping signals in spectroscopic data. Ion-selective electrodes with tailored ionophores (e.g., metalloporphyrins) enhance specificity. Cross-validate results with ICP-MS for trace metal interference checks .

Data Analysis and Reproducibility

Q. How should researchers statistically validate the reproducibility of thiocyanate quantification methods?

Perform intra- and inter-day precision tests (coefficient of variation <5%) and recovery studies (spiked samples). Use Bland-Altman plots to compare methods (e.g., optode vs. HPLC). Report limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What criteria determine the inclusion/exclusion of outliers in datasets for this compound stability studies?

Apply Grubbs’ test (α = 0.05) to identify statistical outliers. For kinetic data, use residual analysis (e.g., Q-Q plots) to detect deviations from model assumptions. Document outlier handling protocols to ensure transparency .

Ethical and Methodological Considerations

Q. How can epidemiological studies ethically assess the renal impact of this compound exposure in human populations?

Obtain institutional review board (IRB) approval for cross-sectional or longitudinal designs. Use anonymized NHANES-style datasets to correlate urinary thiocyanate levels with glomerular filtration rate (GFR). Control for confounders (e.g., smoking, diet) via multivariate regression .

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